molecular formula C9H10BrN B1343217 1-(4-Bromophenyl)cyclopropanamine CAS No. 345965-54-0

1-(4-Bromophenyl)cyclopropanamine

Cat. No.: B1343217
CAS No.: 345965-54-0
M. Wt: 212.09 g/mol
InChI Key: PGTDLVUAYUMZNU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10BrN It is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromophenylacetonitrile followed by reduction. The cyclopropanation can be achieved using a reagent such as diazomethane or a similar carbene precursor. The reduction step typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylcyclopropanamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylcyclopropanamine.

    Substitution: Formation of substituted cyclopropanamines.

Scientific Research Applications

1-(4-Bromophenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and bromophenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanamine
  • 1-(4-Chlorophenyl)cyclopropanamine
  • 1-(4-Fluorophenyl)cyclopropanamine

Uniqueness: 1-(4-Bromophenyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and binding properties. The cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTDLVUAYUMZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595758
Record name 1-(4-Bromophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345965-54-0
Record name 1-(4-Bromophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)cyclopropanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl [1-(4-bromophenyl)-cyclopropyl]-carbamate (Intermediate 115, 1.08 g, 3.40 mmols) in 20 mL MeOH and 20 mL THF was added 20 mL of 3M aqueous HCl. The solution was warmed to 35° C. for 3 hours and then stirred for 17 h at 25° C. The reaction was quenched by adjusting the pH of the solution to 12 with 3M aqueous NaOH. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound 613 mg (85%) was used without further purification.
Quantity
1.08 g
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reactant
Reaction Step One
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0 (± 1) mol
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl[1-(4-bromophenyl)-cyclopropyl]-carbamate (Intermediate 115, 1.08 g, 3.40 mmols) in 20 mL MeOH and 20 mL THF was added 20 mL of 3M aqueous HCl. The solution was warmed to 35° C. for 3 hours and then stirred for 17h at 25° C. The reaction was quenched by adjusting the pH of the solution to 12 with 3M aqueous NaOH. The mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (MgSO4) and concentrated under reduced pressure. The title compound 613 mg (85%) was used without further purification.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
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20 mL
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solvent
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20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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